1-Methoxy-2-propoxyethane

Lithium metal batteries Electrolyte solvents Exchange current density

1-Methoxy-2-propoxyethane (2,5-dioxaoctane; 1-(2-methoxyethoxy)propane) is a C6H14O2 asymmetric diether with the molecular weight 118.17 g mol⁻¹, characterized by an unsymmetrical arrangement of methoxy and propoxy groups on an ethylene glycol backbone. Unlike its symmetric structural isomer 1,2-diethoxyethane, this compound belongs to a newly recognized class of asymmetric ether solvents that have recently demonstrated significantly accelerated lithium redox kinetics in high-rate lithium metal batteries.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 500005-28-7
Cat. No. B12793725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-propoxyethane
CAS500005-28-7
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCOCCOC
InChIInChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3
InChIKeyILLHRDFIVGEPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-propoxyethane (CAS 500005-28-7): A Structurally Asymmetric Diether for Advanced Electrolyte and Solvent Applications


1-Methoxy-2-propoxyethane (2,5-dioxaoctane; 1-(2-methoxyethoxy)propane) is a C6H14O2 asymmetric diether with the molecular weight 118.17 g mol⁻¹, characterized by an unsymmetrical arrangement of methoxy and propoxy groups on an ethylene glycol backbone [1]. Unlike its symmetric structural isomer 1,2-diethoxyethane, this compound belongs to a newly recognized class of asymmetric ether solvents that have recently demonstrated significantly accelerated lithium redox kinetics in high-rate lithium metal batteries [2]. Its combination of moderate boiling point, low viscosity, and the ability to disrupt uniform lithium-ion solvation shells makes it a compelling candidate for both electrochemical energy storage and specialty organic synthesis applications.

Why Symmetric Diethers Cannot Substitute 1-Methoxy-2-propoxyethane in High-Rate Lithium Metal Battery Applications


Conventional symmetric diethers such as 1,2-dimethoxyethane (monoglyme) and 1,2-diethoxyethane have been widely employed as electrolyte solvents because their symmetrical structures facilitate a uniform lithium-ion solvation environment. However, this very uniformity becomes a liability under high-rate charging conditions, where slow redox kinetics and poor cycling reversibility lead to dendrite growth and capacity fade [1]. The asymmetric molecular architecture of 1-methoxy-2-propoxyethane deliberately disrupts the uniform solvation shell, a design strategy that has been shown to produce higher exchange current densities and enhanced lithium plating/stripping reversibility compared to symmetric ether counterparts [1]. Simply substituting a symmetric glyme would therefore reintroduce the kinetic limitations that the asymmetric design was engineered to overcome, making generic substitution scientifically unsound for applications requiring fast charge-transfer kinetics.

Quantitative Differentiation Evidence for 1-Methoxy-2-propoxyethane vs. Closest Analogs


Enhanced Lithium Redox Kinetics: Asymmetric vs. Symmetric Ether Electrolytes

In a 2025 Nature Energy study, the asymmetric ether class including 1-methoxy-2-propoxyethane (1-MPE) exhibited higher exchange current densities and improved high-rate Li⁰ plating/stripping reversibility relative to symmetric ether electrolytes such as 1,2-dimethoxyethane and 1,2-diethoxyethane [1]. The asymmetric molecular design disrupts uniform Li⁺ solvation shells, leading to accelerated charge-transfer kinetics. The corresponding fluorinated asymmetric derivative 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane, formulated with 2 M LiFSI, achieved a compact solid-electrolyte interphase of approximately 10 nm thickness, enabling over 220 cycles in high-rate Li||NMC811 cells (4.9 mAh cm⁻²) and over 600 cycles in anode-free Cu||Ni95 pouch cells under eVTOL cycling protocols [1][2].

Lithium metal batteries Electrolyte solvents Exchange current density

Lower Enthalpy of Vaporization vs. Symmetric Isomer 1,2-Diethoxyethane

Predicted physicochemical data from ChemSpider (ACD/Labs Percepta Platform) indicate that 1-methoxy-2-propoxyethane has an enthalpy of vaporization of 34.3±3.0 kJ mol⁻¹, compared to 36.3±0.0 kJ mol⁻¹ for its symmetric structural isomer 1,2-diethoxyethane [1]. This approximately 5.5% lower enthalpy of vaporization translates to reduced energy input required for solvent distillation and recovery in industrial processes where the solvent must be recycled. Both compounds share the same molecular formula (C6H14O2) and comparable boiling points (119.4±8.0 °C predicted), making the thermodynamic distinction particularly relevant for energy-cost-sensitive procurement evaluations.

Solvent recovery Distillation efficiency Physicochemical properties

Asymmetric Solvation Shell Disruption Mechanism Differentiates Performance from Symmetric Glymes

Mechanistically, 1-methoxy-2-propoxyethane and its congener 1-ethoxy-2-methoxyethane were shown to break the uniform solvation shell paradigm that characterizes conventional symmetric glyme electrolytes [1]. By engineering molecular asymmetry—with different terminal alkyl groups (methoxy vs. propoxy) on the ethylene glycol core—the solvent molecules create an anisotropic solvation environment that facilitates faster Li⁺ desolvation at the electrode interface. This directly enhances exchange current density, a quantitative measure of electrochemical reaction rate on lithium metal surfaces [1]. In contrast, symmetric diethers like 1,2-dimethoxyethane (both termini methoxy) and 1,2-diethoxyethane (both termini ethoxy) generate uniform solvation shells that impede rapid charge transfer at high current densities [2].

Solvation chemistry Lithium-ion batteries Molecular design

Predicted LogP and Polar Surface Area Comparison vs. 1,2-Diethoxyethane

Computational predictions from the ACD/Labs Percepta Platform provide distinct lipophilicity and polarity parameters that differentiate 1-methoxy-2-propoxyethane from its symmetric isomer. The asymmetric diether has a predicted LogP of 0.62 and a polar surface area of 18 Ų, compared to 1,2-diethoxyethane with a LogP of 0.92 and identical polar surface area of 18 Ų [1]. The approximately 0.3 LogP unit difference indicates measurably lower lipophilicity for the asymmetric compound, which may confer advantages in applications where reduced hydrophobic character is desired, such as in polar reaction media or when minimizing non-specific binding in biochemical assays.

Lipophilicity Solvent selection Drug discovery

High-Impact Application Scenarios for 1-Methoxy-2-propoxyethane Based on Verified Differentiation Evidence


High-Rate Lithium Metal Battery Electrolyte Formulation

1-Methoxy-2-propoxyethane serves as a non-fluorinated asymmetric ether base solvent for lithium metal battery electrolytes, where its molecular asymmetry directly accelerates Li redox kinetics compared to symmetric glymes. The Nature Energy study demonstrated that this structural class enables superior high-rate cycling, with fluorinated analogs achieving over 220 cycles in Li||NMC811 cells at 4.9 mAh cm⁻² loading and over 600 cycles in anode-free pouch cells under demanding eVTOL protocols [1]. Researchers and battery manufacturers developing fast-charging or high-power-density lithium metal batteries should prioritize this compound over conventional symmetric diethers for electrolyte optimization.

Energy-Efficient Industrial Solvent with Favorable Distillation Economics

With a predicted enthalpy of vaporization 5.5% lower than its symmetric isomer 1,2-diethoxyethane (34.3 vs. 36.3 kJ mol⁻¹), 1-methoxy-2-propoxyethane offers reduced energy consumption for solvent recovery by distillation [1]. This property is particularly relevant for continuous process chemistry, pharmaceutical intermediate synthesis, and fine chemical manufacturing where solvent recycling is economically critical. Procurement evaluations that factor in lifetime energy costs will find a quantifiable advantage for the asymmetric diether over the symmetric alternative.

Specialty Organic Synthesis Requiring Moderately Polar Aprotic Media

The combination of a lower LogP (0.62) compared to 1,2-diethoxyethane (0.92), zero hydrogen bond donors, two hydrogen bond acceptors, and a polar surface area of 18 Ų positions 1-methoxy-2-propoxyethane as a moderately polar aprotic solvent suitable for reactions where excessive lipophilicity could interfere with product isolation or catalyst activity [1]. Applications include organometallic reactions, etherification chemistry, and processes requiring a solvent that balances polarity with relatively low water miscibility.

Electrolyte Additive for Beyond-Lithium Battery Systems

The asymmetric solvation design principle validated in lithium metal batteries [1] is conceptually extensible to other metal-anode systems (sodium, potassium, magnesium) where desolvation kinetics often limit rate capability. 1-Methoxy-2-propoxyethane can serve as a starting scaffold for developing asymmetric electrolyte formulations tailored to these emerging battery chemistries, providing a procurement pathway for laboratories and companies exploring post-lithium energy storage technologies.

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